molecular formula C18H17N3O2S B2520202 (E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide CAS No. 1825991-33-0

(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide

Cat. No.: B2520202
CAS No.: 1825991-33-0
M. Wt: 339.41
InChI Key: KLMMVIIOKHXTIG-UHFFFAOYSA-N
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Description

(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide is a compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of (E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide typically involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-phenylethenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

Chemical Reactions Analysis

(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: It has been investigated for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: The compound is used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of (E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide can be compared with other pyrazole derivatives such as:

    2,6-Dipyrazolylpyridine: Known for its use in coordination chemistry and catalysis.

    3,5-Dimethylpyrazole: Commonly used as a ligand in metal complexes and as an intermediate in organic synthesis.

    1-Phenyl-3-methyl-5-pyrazolone: Used in the synthesis of dyes and pigments.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-[2-(2-methylphenyl)pyrazol-3-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-15-7-5-6-10-17(15)21-18(11-13-19-21)20-24(22,23)14-12-16-8-3-2-4-9-16/h2-14,20H,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMMVIIOKHXTIG-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC=N2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=CC=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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